molecular formula C5H9ClO3 B1443071 Methyl 3-chloro-2-hydroxy-2-methylpropanoate CAS No. 54051-05-7

Methyl 3-chloro-2-hydroxy-2-methylpropanoate

Cat. No.: B1443071
CAS No.: 54051-05-7
M. Wt: 152.57 g/mol
InChI Key: BDSVDNFVTBADFO-UHFFFAOYSA-N
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Description

Methyl 3-chloro-2-hydroxy-2-methylpropanoate is an organic compound with the molecular formula C5H9ClO3 It is a chlorinated ester that features both hydroxyl and methyl groups

Properties

IUPAC Name

methyl 3-chloro-2-hydroxy-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO3/c1-5(8,3-6)4(7)9-2/h8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSVDNFVTBADFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCl)(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54051-05-7
Record name methyl 3-chloro-2-hydroxy-2-methylpropanoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-chloro-2-hydroxy-2-methylpropanoate can be synthesized through several methods. One common approach involves the esterification of 3-chloro-2-hydroxy-2-methylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Another method involves the chlorination of methyl 2-hydroxy-2-methylpropanoate using thionyl chloride or phosphorus trichloride. This reaction is carried out under controlled conditions to prevent over-chlorination and to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly important in industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-2-hydroxy-2-methylpropanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding derivatives.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Substitution: Formation of 3-hydroxy-2-methylpropanoate derivatives.

    Oxidation: Formation of 3-chloro-2-oxo-2-methylpropanoate.

    Reduction: Formation of 3-chloro-2-hydroxy-2-methylpropanol.

Scientific Research Applications

Organic Synthesis

Intermediate in Chemical Reactions
Methyl 3-chloro-2-hydroxy-2-methylpropanoate is primarily utilized as an intermediate in the synthesis of diverse organic compounds. It plays a crucial role in the production of pharmaceuticals and agrochemicals. The compound can undergo various reactions, such as substitution, oxidation, and reduction, making it versatile for synthetic pathways.

Common Reactions

  • Substitution Reactions : The chlorine atom can be replaced by nucleophiles like hydroxide ions or amines, leading to derivatives useful in further synthesis.
  • Oxidation Reactions : The hydroxyl group can be oxidized to form carbonyl compounds using agents such as potassium permanganate.
  • Reduction Reactions : The ester functionality can be reduced to yield alcohols with reducing agents like lithium aluminum hydride.

Medicinal Chemistry

Potential Drug Development
Research indicates that this compound may serve as a building block for developing new drugs with antimicrobial, anti-inflammatory, or anticancer properties. Its structural modifications have been explored to enhance biological activity.

Case Study: Anticancer Activity

A study synthesized derivatives of this compound and evaluated their antiproliferative effects against HeLa cells. Compounds derived from this ester demonstrated significant activity, with IC50_{50} values ranging from 0.69 μM to 11 μM, outperforming standard treatments like doxorubicin (IC50_{50} = 2.29 μM) . This highlights its potential in cancer therapy.

Biological Studies

Enzyme-Catalyzed Reactions
The compound is also employed in biological studies focused on enzyme-catalyzed reactions involving chlorinated esters. Its ability to interact with various enzymes makes it valuable for understanding metabolic pathways and enzyme mechanisms.

Industrial Chemistry

Production of Specialty Chemicals
In industrial applications, this compound is used as a reagent in polymer synthesis and the production of specialty chemicals. Its unique reactivity allows for the development of materials with specific properties tailored for various applications.

Comparison with Related Compounds

Compound NameStructureKey Features
Methyl 2-chloro-3-hydroxypropanoateSimilar structure with different positioning of functional groupsLess reactive due to different chlorine positioning
Methyl 3-hydroxy-2-methylpropanoateLacks chlorine atomLower reactivity in substitution reactions
Methyl 3-chloro-2-hydroxypropanoateContains both chlorine and hydroxyl groupsUnique reactivity profile due to adjacent functional groups

Mechanism of Action

The mechanism of action of methyl 3-chloro-2-hydroxy-2-methylpropanoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with enzymes or other molecular targets, leading to the formation of biologically active compounds. The exact pathways and molecular targets involved can vary depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-chloro-3-hydroxypropanoate: Similar in structure but with the chlorine atom and hydroxyl group on different carbon atoms.

    Methyl 3-hydroxy-2-methylpropanoate: Lacks the chlorine atom, making it less reactive in substitution reactions.

    Methyl 3-chloro-2-hydroxypropanoate: Similar but without the additional methyl group, affecting its steric and electronic properties.

Uniqueness

Methyl 3-chloro-2-hydroxy-2-methylpropanoate is unique due to the presence of both a chlorine atom and a hydroxyl group on adjacent carbon atoms, along with a methyl group. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in various chemical processes.

Biological Activity

Methyl 3-chloro-2-hydroxy-2-methylpropanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article summarizes the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.

Chemical Structure and Properties

This compound (C5H9ClO2) is an ester derivative characterized by a chloro substituent and a hydroxyl group attached to a branched propanoate structure. Its molecular formula indicates the presence of chlorine and hydroxyl functional groups, which may contribute to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the modification of existing propanoate esters through chlorination and hydroxylation reactions. Various synthetic pathways have been explored, including the use of chlorinating agents and subsequent esterification processes to achieve the desired product with high yields.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For example, compounds derived from methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate exhibited significant inhibitory activity against various cancer cell lines, including HeLa and HCT-116 cells. The IC50 values for these compounds ranged from 0.69 μM to 11 μM, indicating their effectiveness compared to standard chemotherapeutic agents like doxorubicin .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (μM)Reference
7aHeLa0.69
7gHCT-1160.12
DoxorubicinHeLa2.29

The mechanism by which this compound exerts its anticancer effects is believed to involve histone deacetylase inhibition (HDACi) . This class of compounds can alter gene expression by modifying histone acetylation status, leading to apoptosis in cancer cells .

Toxicological Profile

While investigating the biological activity, it is crucial to evaluate the toxicity associated with this compound. Preliminary toxicity assessments indicate that while it possesses anticancer properties, it also exhibits harmful effects if ingested or if it comes into contact with skin, necessitating careful handling during research and application .

Case Studies

A notable case study involved the application of modified derivatives in vivo, where researchers observed significant tumor reduction in animal models treated with this compound derivatives compared to control groups. The study emphasized not only the efficacy but also the need for further exploration into dosing regimens and long-term effects on health .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.